![molecular formula C9H8ClN3O2 B1311685 6-氯-咪唑并[1,2-B]哒嗪-2-乙酸甲酯 CAS No. 215531-00-3](/img/structure/B1311685.png)

6-氯-咪唑并[1,2-B]哒嗪-2-乙酸甲酯

描述

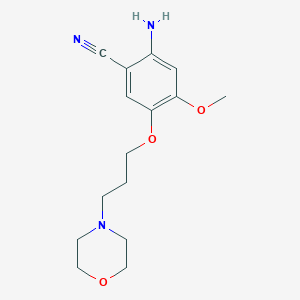

“Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate” is a chemical compound. It belongs to the class of imidazo[1,2-b]pyridazine derivatives which have been widely studied in drug molecules . These compounds are diverse in variety and structure, and show different biological activities and pharmacological properties .

Synthesis Analysis

The synthesis of imidazo[1,2-b]pyridazine derivatives has been a subject of interest in recent years . A new compound, ethyl 6-chloro-3-fluoroimidazo[1,2-b]pyridazine-2-carboxylate, was synthesized and characterized by spectroscopic techniques . The structure of the synthesized compounds is novel compared with the previous imidazoles and pyrazines .Molecular Structure Analysis

The molecular structure of the synthesized compound was characterized by 1H NMR, 13C NMR, FTIR, and MS . Its single crystal was confirmed using X-ray diffraction (XRD) . The optimized molecular crystal structures were determined on the basis of density functional theory (DFT) calculations using B3LYP/6-311+G (2d,p) functional . The results of comparison show that the experimental study on the structure of the title compound is consistent with the theoretical study .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-b]pyridazine derivatives have been reported in several studies . The synthesis methods of imidazo[1,2-b]pyridazine compounds have been reported with the rapid development of organic synthesis technology .科学研究应用

Antikinetoplastid Activity

Imidazo[1,2-b]pyridazine compounds have been explored as potential new antikinetoplastid series . These compounds have shown good activity against the trypomastigote blood stream form of Trypanosoma brucei brucei . However, they showed poor solubility in both HepG2 and Leishmania infantum axenic amastigotes culture media, associated with a loss of activity against the promastigote form of L. infantum .

Inhibitors of Aurora A Kinase

Imidazo[4,5-b]pyridine derivatives have been described as inhibitors of Aurora A kinase (AURAKA) . AURAKA is connected with the carcinogenesis process, making it a promising molecular target for cancer therapy .

IL-17A Inhibitors

Imidazo-pyridazine compounds have been described as IL-17A inhibitors . These inhibitors can be used for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis .

GABAA Receptor Agonists

Imidazopyridines, a group that includes imidazo[1,2-b]pyridazines, are generally known to be GABAA receptor agonists . This makes them potentially useful in the treatment of conditions related to the central nervous system .

Proton Pump Inhibitors

Some imidazopyridines have been developed as proton pump inhibitors . These compounds could be used in the treatment of conditions related to the digestive system .

Aromatase Inhibitors

Imidazopyridines have also been found to act as aromatase inhibitors . These inhibitors can be used in the treatment of certain types of breast cancer .

未来方向

The imidazo[1,2-b]pyridazine scaffold can provide a variety of bioactive molecules and is an important heterocyclic nucleus . The successful kinase inhibitor bonatinib has aroused people’s strong interest in exploring new derivatives of imidazo[1,2-b]pyridazine . These compounds show different biological activities and pharmacological properties, such as antifungal, anti-diabetes, antiparasitic, anti-inflammatory, anti-proliferative activity, acetylcholinesterase inhibitors, etc . Therefore, the future direction could be the exploration of new derivatives of imidazo[1,2-b]pyridazine for various therapeutic applications.

属性

IUPAC Name |

methyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O2/c1-15-9(14)4-6-5-13-8(11-6)3-2-7(10)12-13/h2-3,5H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVVMNFGXLWLETL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CN2C(=N1)C=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90451764 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-chloro-imidazo[1,2-B]pyridazine-2-acetate | |

CAS RN |

215531-00-3 | |

| Record name | Methyl (6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90451764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)

![Piperidine, 2-ethyl-1-[(6-methyl-3-pyridinyl)carbonyl]-](/img/structure/B1311616.png)